1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
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Overview
Description
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves the reaction of 5-bromopyrimidine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound shares a similar pyrimidine structure but differs in the substituents attached to the pyrimidine ring.
3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate: Another compound with a bromopyrimidine core, but with different functional groups and a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-7(15)14-3-2-9(6-14)16-10-12-4-8(11)5-13-10/h4-5,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWPQMKACEQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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